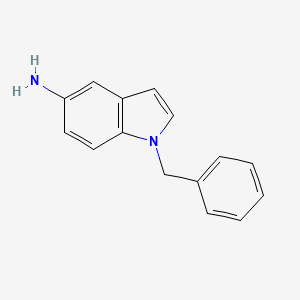

1-Benzyl-1H-indol-5-ylamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzylindol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2/c16-14-6-7-15-13(10-14)8-9-17(15)11-12-4-2-1-3-5-12/h1-10H,11,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDNPZLYDODKKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383269 | |

| Record name | 1-Benzyl-1H-indol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26807-73-8 | |

| Record name | 1-(Phenylmethyl)-1H-indol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26807-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-1H-indol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Benzyl 1h Indol 5 Ylamine and Its Derivatives

Strategies for Indole (B1671886) N-Benzylation in the Synthesis of 1-Benzyl-1H-indol-5-ylamine

The introduction of a benzyl (B1604629) group onto the indole nitrogen is a key step in the synthesis of the target compound. This modification can significantly influence the biological activity of the final molecule.

Direct Alkylation Approaches

Direct N-benzylation of an indole precursor, typically 5-nitroindole (B16589), is a common and straightforward method. This reaction is usually carried out using a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. The choice of base and solvent system is critical for achieving high yields.

For instance, the reaction of 5-nitroindole with benzyl chloride can be effectively carried out using sodium hydride (NaH) as the base in a solvent like tetrahydrofuran (B95107) (THF). This method has been reported to yield 1-benzyl-5-nitro-1H-indole in high yields, around 85%. Another approach involves using potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO), which has also proven effective for the benzylation of indoles. orgsyn.org

| Reagent | Base | Solvent | Yield | Reference |

| Benzyl Chloride | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 85% | |

| Benzyl Bromide | Potassium Hydroxide (KOH) | Dimethyl Sulfoxide (DMSO) | 85-89% | orgsyn.org |

Alternative N-Alkylation Protocols

Alternative methods for N-alkylation have been explored to overcome some of the limitations of direct alkylation, such as the use of strong bases. One such method is the copper(I)-catalyzed Ullmann-type coupling. This approach has been used for the N-benzylation of 4,6-dimethyl-5-nitroindole with benzyl chloride derivatives, achieving yields of approximately 75%. smolecule.com This method is particularly useful when the indole ring is deactivated by electron-withdrawing groups, which can make direct alkylation more challenging. smolecule.com

Another alternative is phase-transfer catalysis, which can facilitate the reaction between the indole and the benzylating agent in a biphasic system.

Functional Group Interconversions Leading to the 5-Amine Moiety

The conversion of a precursor functional group, most commonly a nitro group, into the 5-amino group is a critical step in the synthesis of this compound.

Catalytic Reduction of Nitro Precursors

The catalytic reduction of the nitro group in 1-benzyl-5-nitro-1H-indole is the most widely used method to introduce the 5-amino functionality. This transformation is typically achieved through catalytic hydrogenation.

A common catalyst for this reaction is palladium on carbon (Pd/C). thalesnano.comnih.gov The reaction is usually carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol (B145695) or ethyl acetate (B1210297). This method is highly efficient and often provides quantitative yields of the desired amine. thalesnano.com For example, the reduction of 5-nitroindole using 10% Pd/C in a 1:1 mixture of ethyl acetate and another solvent can be completed in a short time with excellent yields. thalesnano.com

Continuous flow hydrogenation methods, such as those using an H-Cube® flow reactor, have also been successfully employed for the reduction of nitroindoles. thalesnano.comu-szeged.hu These methods offer advantages in terms of safety, efficiency, and scalability. thalesnano.comu-szeged.hu

| Precursor | Catalyst | Solvent | Yield | Reference |

| 5-Nitroindole | 10% Pd/C | Ethyl Acetate / Mixture | Quantitative | thalesnano.com |

| 1-Benzyl-5-nitro-1H-indole | Pd/C | Ethanol | High | nih.gov |

Other Reductive Transformations to the Amine

While catalytic hydrogenation is the most common method, other reductive transformations can also be employed to convert a nitro group to an amine. These can include the use of reducing agents like tin(II) chloride (SnCl2) in the presence of hydrochloric acid (HCl), or iron (Fe) powder in acetic acid. These methods can be useful alternatives, particularly when catalytic hydrogenation is not feasible due to the presence of other functional groups that might also be reduced.

Diversification of the this compound Core through Advanced Organic Transformations

The this compound core serves as a versatile scaffold for the synthesis of a wide range of derivatives with potential biological activities. The primary amino group at the 5-position is a key handle for further chemical modifications.

One common strategy is the conversion of the amine to a diazonium salt, which can then be used in various coupling reactions to introduce new functionalities. researchgate.net For example, coupling with phenols or other activated aromatic compounds can lead to the formation of azo dyes. researchgate.net

The amine can also undergo reactions to form amides, sulfonamides, and ureas by reacting with acyl chlorides, sulfonyl chlorides, and isocyanates, respectively. These transformations allow for the exploration of structure-activity relationships by introducing a variety of substituents.

Furthermore, the this compound core has been used as a building block in the synthesis of more complex heterocyclic systems. For instance, it has been incorporated into isoxazole (B147169) structures to generate novel compounds with antimycobacterial activity. nih.gov The synthesis of ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates has been reported, with some derivatives showing potent activity against Mycobacterium tuberculosis. nih.gov

These advanced transformations highlight the importance of this compound as a key intermediate for the development of new chemical entities with diverse therapeutic potential. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Indole Ring System

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. bhu.ac.in The preferred site for electrophilic attack on the indole nucleus is the C-3 position, as the resulting cationic intermediate (the Wheland intermediate) is stabilized by the nitrogen atom's lone pair of electrons without disrupting the aromaticity of the fused benzene (B151609) ring. bhu.ac.in The presence of the N-benzyl group further activates the ring towards this type of substitution. For instance, in a related compound, 1-benzoyl-5-amino-1H-indole, bromination at the C-3 position was reported to proceed with an 85% yield, highlighting the high reactivity of this site.

Common electrophilic substitution reactions applicable to the this compound scaffold include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS). google.com These reactions typically proceed readily at the C-3 position.

Nitration: The introduction of a nitro group (–NO2) at the C-3 position can be accomplished using various nitrating agents. While traditional methods often use harsh acidic conditions (e.g., HNO3/H2SO4), newer, milder protocols have been developed. ambeed.com For example, trifluoroacetyl nitrate, generated in situ, can be used for regioselective nitration of indoles under non-acidic conditions. rsc.org

Friedel-Crafts Reactions: Alkylation and acylation at the C-3 position can be performed, although these reactions can sometimes lead to product mixtures and require careful optimization. researchgate.net

Nucleophilic substitution reactions on the indole ring itself are less common due to its electron-rich nature. However, substitution can occur if a suitable leaving group is present on the ring. For example, 3-halogenated indoles can undergo nucleophilic substitution with various nucleophiles. nih.gov Furthermore, unprecedented nucleophilic substitution has been observed at the N-1 position of 1-hydroxyindoles, proceeding through a proposed SN2 mechanism on the indole nitrogen. masterorganicchemistry.com

Table 1: Examples of Electrophilic Substitution on Indole Scaffolds

| Reaction Type | Reagent/Conditions | Position of Substitution | Product Example | Yield | Reference |

|---|---|---|---|---|---|

| Bromination | CuBr₂ (2 equiv.), CHCl₃/EtOAc 1:1, reflux | C-3 | 1-Benzyl-3-bromo-5-substituted-indolin-2-one | - | mdpi.com |

| Nitration | HNO₃/H₂SO₄ | C-3 | 3-Nitroindole | - | rsc.org |

| Nitration | Trifluoroacetyl nitrate | C-3 | 1-Boc-3-nitroindole | 95% | rsc.org |

| Halogenation | NCS, NBS, or NIS | C-3 | 3-Haloindole | - | google.com |

Cross-Coupling Methodologies at the Indole Core and Benzyl Moiety

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to functionalize indole derivatives. imperial.ac.uk These reactions typically require a halogen or triflate leaving group on one of the coupling partners. For the this compound system, this would involve prior halogenation of the indole ring (e.g., at C-3, C-4, or C-6) or the benzyl moiety.

Key cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (boronic acid or ester) with an organic halide. It is highly versatile for creating biaryl structures or introducing alkyl/vinyl groups. Research on 1-benzyl-3-iodo-1H-indole-2-carbonitriles has demonstrated successful Suzuki coupling with various boronic acids, showcasing the viability of this method on the 1-benzylindole scaffold. imperial.ac.uk

Heck Reaction: This reaction couples an organic halide with an alkene. It allows for the direct formation of a sigma bond between two sp²-hybridized carbon atoms, providing a route to vinyl-substituted indoles. imperial.ac.uk

Sonogashira Coupling: This methodology involves the coupling of a terminal alkyne with an aryl or vinyl halide. It has been successfully applied to 1-benzyl-3-iodo-1H-indole derivatives, enabling the introduction of various alkynyl substituents at the C-3 position. imperial.ac.uk

Stille Coupling: This reaction utilizes an organotin reagent as the coupling partner for an organic halide.

Negishi Coupling: This involves the reaction of an organozinc compound with an organic halide.

These methodologies provide robust pathways to elaborate the structure of this compound, either by building upon the indole core or by modifying the benzyl group.

Table 2: Cross-Coupling Reactions on 1-Benzyl-3-iodo-indole Derivatives

| Reaction Type | Coupling Partner | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, TEA, THF, rt | 3-Alkynyl-indole | 91% | imperial.ac.uk |

| Suzuki | 4-Methoxyphenylboronic acid | Pd(OAc)₂, PPh₃, Na₂CO₃, Toluene/H₂O, 110 °C | 3-Aryl-indole | 85% | imperial.ac.uk |

| Heck | Styrene | Pd(OAc)₂, PPh₃, TEA, DMF, 120 °C | 3-Vinyl-indole | 75% | imperial.ac.uk |

Cycloaddition Reactions and Formation of Fused Heterocycles

Cycloaddition reactions offer an efficient way to construct complex, polycyclic architectures from relatively simple precursors. The this compound framework can participate in such reactions through either the indole ring or the amino group, often after initial derivatization.

One prominent example involves the derivatization of the 5-amino group into an imine (Schiff base) by condensation with an aromatic aldehyde. This imine can then undergo a [5+2] cycloaddition reaction with a suitable partner, such as isobenzofuran-1(3H)-one, to form a seven-membered 1,3-oxazepine ring fused to the indole system. This strategy provides a pathway to novel, complex heterocyclic structures.

Another approach involves converting the amino group into an azide, which can then participate in [3+2] cycloaddition reactions (a "click" reaction) with alkynes to form triazole rings. While not directly starting from the amine, this illustrates the potential for the indole scaffold to be incorporated into more complex fused systems through cycloaddition chemistry.

Table 3: Cycloaddition Reaction Leading to Fused Heterocycles

| Starting Material Derivative | Reaction Type | Reactant | Product | Reference |

|---|---|---|---|---|

| Imine of 1H-indol-5-ylamine | [5+2] Cycloaddition | Isobenzofuran-1(3H)-one | Disubstituted-oxazepine derivative |

Derivatization at the Amino Group

The 5-amino group of this compound is a key handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups and the construction of larger molecular assemblies.

Common derivatizations include:

Acylation: The amino group readily reacts with acyl chlorides or anhydrides to form amides. This is a common strategy to introduce new building blocks or modify the electronic properties of the molecule.

Alkylation/Arylation: The nitrogen can be further substituted through reactions with alkyl halides or through cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form secondary or tertiary amines. For example, the synthesis of N-(1-benzylindol-5-yl)quinazolin-4-amine demonstrates the formation of a C-N bond at the 5-amino position. nih.gov

Diazotization: The primary amine can be converted into a diazonium salt using nitrous acid (generated from NaNO₂ and a strong acid). This highly reactive intermediate can then undergo various coupling reactions (e.g., with phenols or other activated aromatic compounds) to form azo dyes or be replaced with other functional groups via Sandmeyer-type reactions.

Condensation Reactions: The amino group can condense with aldehydes or ketones to form imines (Schiff bases). These imines are versatile intermediates themselves, capable of undergoing further reactions such as reduction to secondary amines or participation in cycloadditions. mdpi.com

These derivatization strategies significantly expand the chemical space accessible from this compound, making it a valuable precursor for the synthesis of biologically active compounds and functional materials.

Table 4: Representative Derivatizations of the 5-Amino Group

| Reaction Type | Reagent | Product Type | Example Product | Reference |

|---|---|---|---|---|

| Arylation | 4-Chloroquinazoline | Secondary Amine | N-(1-Benzyl-1H-indol-5-yl)quinazolin-4-amine | nih.gov |

| Condensation | Thiosemicarbazide | Thiosemicarbazone | 1-Benzyl-5-bromo-3-thiosemicarbazone-indolin-2-one | mdpi.com |

| Diazotization | NaNO₂, acid | Diazonium Salt | 1-Benzyl-1H-indole-5-diazonium salt |

Elucidation of Chemical Reactivity and Transformational Pathways of 1 Benzyl 1h Indol 5 Ylamine

Reactivity of the Indole (B1671886) Nitrogen.

In 1-Benzyl-1H-indol-5-ylamine, the nitrogen atom of the indole ring is part of a tertiary amine, having been alkylated with a benzyl (B1604629) group. This structural feature precludes reactions typical of N-H indoles, such as deprotonation followed by alkylation or acylation at the nitrogen. The primary reactivity associated with the indole nitrogen in this context involves the cleavage of the N-benzyl bond.

Debenzylation can be achieved under various conditions. A common method involves treatment with aluminum chloride in an aromatic solvent like benzene (B151609) or anisole. jst.go.jp This Lewis acid-mediated approach has been successfully applied to a range of N-benzyl indoles. jst.go.jp Alternatively, hydrogenative deprotection using a mixed catalyst system, such as palladium on carbon combined with niobic acid, offers a facile route to remove the N-benzyl group. jst.go.jp Unexpected debenzylation has also been observed upon treatment with a lithium base. jst.go.jp

The electronic nature of the benzyl group itself can influence its removal. Electron-donating substituents on the benzyl ring can accelerate the deprotection process, whereas electron-withdrawing groups can hinder or prevent it. jst.go.jp

| Reaction Type | Reagent/Catalyst | Notes |

| Lewis Acid-Mediated | Aluminum Chloride | Effective for various N-benzyl indoles. jst.go.jp |

| Hydrogenolysis | Pd/C, Niobic Acid | Facile hydrogenative removal of the benzyl group. jst.go.jp |

| Base-Mediated | Lithium Base | Can lead to unexpected debenzylation. jst.go.jp |

Reactivity of the Amine Group at Position 5.

The primary aromatic amine at the C5 position is a versatile functional handle for a wide array of chemical transformations. Its nucleophilic character allows it to readily react with various electrophiles.

Acylation and Sulfonylation: The 5-amino group can be easily acylated to form amides or sulfonated to yield sulfonamides. These reactions are typically carried out using acyl chlorides, anhydrides, or sulfonyl chlorides, often in the presence of a base to neutralize the acid byproduct. These transformations are fundamental in modifying the electronic properties and steric environment of the indole system.

Diazotization: Like other primary aromatic amines, the 5-amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) at low temperatures. The resulting diazonium salt is a highly valuable intermediate that can be converted into a wide range of functional groups through Sandmeyer-type reactions. This allows for the introduction of halides (–Cl, –Br, –I), cyano (–CN), and hydroxyl (–OH) groups at the C5 position.

Other Reactions: The 5-aminoindole (B14826) moiety can participate in addition reactions with alkynes under superbasic conditions, demonstrating chemoselectivity where the indole N-H reacts in preference to the C5-NH2 group in an unsubstituted 5-aminoindole. acs.org It can also be involved in reactions with esters like acetoacetic and ethoxymethylenemalonic ester. researchgate.net Furthermore, the electropolymerization of 5-aminoindole can lead to the formation of redox-active polymeric films. chem-soc.si

| Reaction Class | Reagents | Product Type |

| Acylation | Acyl Halide or Anhydride, Base | Amide |

| Sulfonylation | Sulfonyl Chloride, Base | Sulfonamide |

| Diazotization | NaNO₂, HCl (aq), 0-5 °C | Diazonium Salt |

| Sandmeyer Reaction | CuX (X = Cl, Br, CN) | 5-Halo or 5-Cyanoindole |

Electrophilic Aromatic Substitution Patterns on the Indole System.

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. researchgate.net The position of substitution is governed by the directing effects of the existing substituents. In this compound, the powerful electron-donating 5-amino group is the dominant directing group.

The amino group strongly activates the benzene portion of the indole ring and directs incoming electrophiles to the ortho and para positions relative to itself. Therefore, electrophilic substitution is expected to occur preferentially at the C4 and C6 positions. The N-benzyl group, while generally considered activating for the indole system, has a less pronounced directing effect compared to the 5-amino group. The inherent reactivity of the indole ring favors substitution at the C3 position of the pyrrole (B145914) ring, but this position is sterically hindered and electronically deactivated compared to the C4 and C6 positions activated by the amino group.

Studies on related 5-substituted indoles show that electron-donating groups at C5, such as methoxy, enhance the efficiency of electrophilic substitution, while electron-withdrawing groups hinder it. nih.gov For instance, direct C-H amidation of 5-methoxyindole (B15748) proceeds with high yield, whereas the reaction is less efficient for 5-nitroindole (B16589). nih.gov This suggests that the 5-amino group in this compound will strongly favor substitution at C4 and C6.

| Reagent Type | Expected Position of Substitution | Rationale |

| Halogenating Agents (e.g., NBS) | C4 and/or C6 | Strong ortho, para-directing effect of the 5-amino group. |

| Nitrating Agents (e.g., HNO₃/H₂SO₄) | C4 and/or C6 | Strong ortho, para-directing effect of the 5-amino group. |

| Acylating Agents (Friedel-Crafts) | C4 and/or C6 | Strong ortho, para-directing effect of the 5-amino group. |

Palladium-Catalyzed Transformations and other Metal-Mediated Reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, and the this compound scaffold is well-suited for such transformations. nih.gov The reactivity can be channeled through different pathways, either by converting the amine into a more suitable coupling partner or by direct C-H functionalization.

The 5-amino group can be transformed into a halide or triflate, which then serves as an electrophilic partner in a variety of cross-coupling reactions. These include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

Heck-Mizoroki Reaction: Coupling with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Coupling with amines to form new C-N bonds. acs.org

Furthermore, direct C-H functionalization of the indole ring is a growing area of interest. Palladium catalysis can enable the direct arylation, alkylation, or amination of C-H bonds, avoiding the need for pre-functionalization. organic-chemistry.org For N-substituted indoles, regioselective C-H functionalization adjacent to the nitrogen at the C2 position is possible. organic-chemistry.org However, the strong directing effect of the 5-amino group would likely influence the regioselectivity of such transformations. Palladium-catalyzed reactions have been used for the synthesis of 2-arylindoles and for the intramolecular cyclization to form fused polycycles. mdpi.comresearchgate.net

| Coupling Reaction | Coupling Partner | Bond Formed | Typical Catalyst System |

| Suzuki-Miyaura | Ar-B(OH)₂ | C-C | Pd(PPh₃)₄, Base |

| Heck | Alkene | C-C | Pd(OAc)₂, Ligand, Base |

| Sonogashira | Terminal Alkyne | C-C | Pd(PPh₃)₄, CuI, Base |

| Buchwald-Hartwig | Amine | C-N | Pd(dba)₂, Ligand, Base |

Pathways to Extended Polycyclic Systems.

The this compound framework is an excellent starting point for the construction of larger, fused heterocyclic systems, particularly carbazoles. Carbazoles are a class of nitrogen-containing heterocycles with significant applications in materials science and medicinal chemistry. rsc.org

One of the most direct methods to form a carbazole (B46965) from a 5-aminoindole derivative is through an intramolecular cyclization that forms a new ring between the C4 position of the indole and the nitrogen of the amino group. This can often be achieved through palladium-catalyzed C-H activation and C-N bond formation. For instance, a suitably substituted 5-aminoindole can undergo intramolecular arylation to forge the new six-membered ring. researchgate.netbohrium.com

Another strategy involves a Pictet-Spengler-type reaction. If the 5-amino group is first acylated and then the C4 position is functionalized with an appropriate group (e.g., formylated or acetylated), an acid-catalyzed intramolecular cyclization can lead to the formation of a carboline-like fused system.

Furthermore, tandem reactions involving palladium catalysis can construct complex polycycles. For example, a sequence of intermolecular amination followed by intramolecular direct arylation can build carbazole frameworks from simple precursors. organic-chemistry.org Palladium-catalyzed intramolecular arylation of functionalized 1-aminoindoles has been shown to produce fused indolo[2,1-a]phthalazines. nih.gov Rhodium-catalyzed reactions of 2-alkenylindoles with N-sulfonyl-1,2,3-triazoles can also lead to the synthesis of 3-aminocarbazoles via an electrocyclic ring closure. ias.ac.in

Investigations into Structure Activity Relationships Sar and Structure Target Interactions of 1 Benzyl 1h Indol 5 Ylamine Derivatives

Positional Isomerism and its Impact on Biological Activity

The specific placement of the amino group on the indole (B1671886) ring of 1-benzyl-1H-indol-ylamine is a critical factor influencing its biological activity. While the 5-amino isomer is the subject of many studies, the existence of other positional isomers, such as 1-benzyl-1H-indol-6-ylamine, has been noted in chemical literature. nih.gov Although direct comparative studies across all positional isomers of 1-benzyl-1H-indol-ylamine are not extensively documented in publicly available research, the profound impact of substituent placement on the indole nucleus is a well-established principle in medicinal chemistry.

For instance, in related series of 4-(aminoethoxy)indoles, shifting a substituent from one position to another on the indole ring can dramatically alter binding affinities for various receptors. A comparison between an unsubstituted compound and its 7-chloro derivative showed that while the affinity for the D2 High receptor was largely unaffected, there was a significant 11-fold decrease in affinity for the 5-HT1A receptor. acs.org This demonstrates that even without moving the primary functional group, alterations at other positions of the indole ring can modulate the pharmacological profile, suggesting that the position of the amino group itself is a key determinant of activity and selectivity. The 5-position often serves as a crucial hydrogen bond donor, and its specific location is vital for optimal interaction with the amino acid residues within a target's binding site.

Influence of Substituents on the Benzyl (B1604629) Moiety on Biological Profile

The benzyl group attached to the N1 position of the indole ring provides a strategic location for structural modifications to fine-tune the biological activity of 1-benzyl-1H-indol-5-ylamine derivatives. Research has shown that the electronic properties and steric bulk of substituents on the benzyl ring can have a substantial effect on the compound's potency and target selectivity.

In a study of N-benzyl indole-based thiosemicarbazones designed as tyrosinase inhibitors, it was observed that substitutions on the benzyl ring generally favored inhibitory potency over the unsubstituted analog. rsc.org For example, a derivative with a 4-methylbenzyl group (compound 5k) showed the highest potency in the series, while a 4-chlorobenzyl derivative (compound 5e) was moderately less active. rsc.org This suggests that both electron-donating and electron-withdrawing groups can enhance activity, and the specific nature of the interaction with the target enzyme dictates the optimal substitution pattern. rsc.org

Similarly, in a series of N-benzyl indole-derived hydrazones evaluated for their anticancer activity against triple-negative breast cancer cells, the nature and position of the substituent on the benzyl ring were critical. rsc.org A compound with a 4-methoxyphenyl (B3050149) group showed greater inhibition than one with a trifluoromethyl group at the same position, indicating that an electron-donating group was more favorable in this context. rsc.org Conversely, a 3-chlorophenyl substituent was less potent than a 2-chlorophenyl group, highlighting the importance of the substituent's position. rsc.org

Table 1: Influence of Benzyl Moiety Substituents on Anticancer Activity of N-Benzyl Indole-Derived Hydrazones

| Compound ID | Substituent on Benzyl Moiety | Cell Line | IC50 (µM) |

| 5a | 4-Methoxyphenyl | MDA-MB-231 | 28.2 ± 0.5 |

| 5h | 4-(Trifluoromethyl)phenyl | MDA-MB-231 | >50 |

| 5j | 3-Chlorophenyl | MDA-MB-231 | 22.6 ± 0.1 |

| 5o | 2-Chlorophenyl | MDA-MB-231 | 19.6 ± 0.5 |

Data sourced from in vitro analysis of synthesized N-benzyl indole-derived hydrazones. rsc.org

Contribution of the Indole Nucleus Modifications to Activity

Modifications to the indole nucleus itself, beyond the position of the amino group, offer another avenue to modulate the pharmacological properties of this compound derivatives. Such modifications can include the introduction of substituents onto the carbocyclic part of the indole ring or the replacement of the indole core with a bioisosteric heterocycle.

For example, in the development of cytotoxic (Z)-2-amino-5-(1-benzyl-1H-indol-3-yl)methylene-1-methyl-1H-imidazol-4(5H)-ones, substitutions on the indole ring were explored. nih.gov While the primary focus of this research was on the exocyclic methylene (B1212753) linkage at the 3-position, it underscores the common strategy of modifying the indole scaffold to enhance biological activity.

In a different context, the replacement of the indole ring with bioisosteric scaffolds like benzofuran (B130515) or benzothiophene (B83047) has been investigated for integrin inhibitors. nih.gov Although these changes did not significantly impact the integrin activity or selectivity, the indole series demonstrated the best in vivo pharmacokinetic properties, leading to its selection for further optimization. nih.gov This highlights that even when binding affinity is maintained, the indole nucleus can be crucial for imparting desirable drug-like properties. The synthesis of 1-benzyl-1H-benzimidazole derivatives as anticancer agents further illustrates the utility of indole bioisosteres in drug design. nih.gov

Conformational Dynamics and Receptor Binding Affinity

The three-dimensional shape and flexibility of this compound derivatives are crucial for their interaction with biological targets. The N-benzyl group is not static; it can rotate, leading to different spatial arrangements of the benzyl and indole rings. This conformational flexibility can be advantageous, allowing the molecule to adapt to the shape of a receptor's binding pocket. However, for high-affinity and selective binding, a molecule often needs to adopt a specific, low-energy conformation.

A comparative study of N1-arylsulfonyl indole derivatives and N1-benzyl indole derivatives revealed that the latter are more flexible. uj.edu.pl While this flexibility can be beneficial, a more rigid conformation, as seen in the sulfonyl derivatives, can sometimes lead to stronger binding affinity and higher receptor selectivity. uj.edu.pl In the development of Cdc7 kinase inhibitors, the conformational freedom of a benzyl substituent was found to be detrimental to activity, as it disfavored an efficient interaction between the phenyl ring of the ligand and a key phenylalanine residue in the enzyme's active site. acs.org

Molecular dynamics simulations of N-benzyl indole-derived hydrazones bound to the epidermal growth factor receptor (EGFR) have shown that ligand binding can reduce the solvent-exposed surface area, indicating stable binding within the receptor's pocket. rsc.orgresearchgate.net These computational studies help to visualize the dynamic interplay between the ligand and the receptor and can explain the structural basis for the observed biological activity.

Pharmacophore Development and Optimization for Specific Biological Targets

The accumulated SAR data for this compound and its analogs have facilitated the development of pharmacophore models for specific biological targets, such as protein kinases, which are often implicated in cancer. A pharmacophore is an abstract representation of the key molecular features necessary for biological activity.

For a kinase inhibitor based on the this compound scaffold, a plausible pharmacophore model would include several key features:

A hydrogen bond donor: The 5-amino group on the indole ring is well-positioned to form a critical hydrogen bond with the hinge region of the kinase domain.

Aromatic/hydrophobic regions: Both the indole nucleus and the benzyl group can engage in hydrophobic and aromatic stacking interactions with nonpolar residues in the ATP-binding pocket.

A hydrogen bond acceptor: While the parent compound lacks a strong acceptor, derivatives are often designed with additional functionalities that can accept hydrogen bonds from the receptor.

Excluded volumes: These define regions of space that should not be occupied by the ligand to avoid steric clashes with the receptor.

Receptor-based pharmacophore models have been successfully used to identify novel multi-kinase inhibitors with a benzimidazole (B57391) scaffold, a close bioisostere of indole. nih.gov Such models, often developed from the crystal structure of a ligand-protein complex, can guide the virtual screening of compound libraries and the rational design of new derivatives with improved potency and selectivity. frontiersin.orgmedsci.org By optimizing how a molecule's features align with the pharmacophore, medicinal chemists can enhance its therapeutic potential.

Biological and Pharmacological Applications of 1 Benzyl 1h Indol 5 Ylamine Scaffolds

Antimicrobial Efficacy of 1-Benzyl-1H-indol-5-ylamine Derivatives

Derivatives built upon the 1-benzyl-indole framework have demonstrated significant efficacy against a range of pathogenic microorganisms, including bacteria, fungi, and mycobacteria.

Antibacterial Spectrum and Potency

The indole (B1671886) nucleus is a well-established pharmacophore in the design of antimicrobial agents. researchgate.net When functionalized with a 1-benzyl group and other heterocyclic systems, these compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria.

A study involving new indole derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties revealed significant antibacterial action. turkjps.org Compounds were tested against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Escherichia coli, and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 3.125 to 50 µg/mL. turkjps.org Notably, an indole-thiadiazole derivative (compound 2c) and an indole-triazole derivative (compound 3d) proved to be more effective against MRSA than the standard drug ciprofloxacin. turkjps.org Another indole-triazole compound (3c) was among the most effective against B. subtilis, with an MIC of 3.125 µg/mL. turkjps.org

Similarly, the synthesis of new N-benzyl-3-indolyl heterocycles produced compounds with considerable antibacterial properties. innovareacademics.in These derivatives were evaluated against Streptococcus pneumoniae, S. aureus, Pseudomonas aeruginosa, and E. coli. innovareacademics.in The results underscore the potential of this scaffold in developing new antibacterial agents to combat challenging pathogens. While some coumarin-triazole hybrids linked to a 1-benzyl group did not show considerable activity against tested microorganisms, the broader class of indole derivatives remains a subject of interest. mdpi.com

Table 1: Antibacterial Activity (MIC µg/mL) of Selected Indole Derivatives

| Compound Class | S. aureus | MRSA | E. coli | B. subtilis | Reference |

| Indole-Thiadiazole (2c) | - | 3.125 | - | 3.125 | turkjps.org |

| Indole-Triazole (3c) | - | - | - | 3.125 | turkjps.org |

| Indole-Triazole (3d) | 6.25 | 3.125 | 12.5 | 6.25 | turkjps.org |

Data sourced from studies on indole derivatives, highlighting the potency of specific structural classes.

Antifungal Activity

The 1-benzyl-indole scaffold is also a promising basis for the development of antifungal agents. Indole derivatives linked to triazoles have shown excellent activity against fungal strains like Candida albicans and Candida krusei, with low MIC values. turkjps.org

In a study of new indole derivatives, compounds were tested against C. albicans and C. krusei. turkjps.org The MIC values were generally between 3.125 and 50 µg/mL. turkjps.org An indole-triazole derivative (compound 3d) was found to be particularly potent, exhibiting greater efficacy against C. krusei than the standard antifungal drug fluconazole. turkjps.org Further research on N-benzyl-3-indolyl heterocycles confirmed their activity against C. albicans and Aspergillus fumigatus. innovareacademics.in These findings highlight the potential of these scaffolds in addressing fungal infections, including those caused by drug-resistant pathogens. turkjps.org

Table 2: Antifungal Activity (MIC µg/mL) of Indole-Triazole Derivative (3d)

| Fungal Strain | Compound 3d | Fluconazole (Standard) | Reference |

| Candida albicans | 3.125 | 0.78 | turkjps.org |

| Candida krusei | 3.125 | 12.5 | turkjps.org |

This table compares the minimum inhibitory concentration (MIC) of a potent indole-triazole derivative against two Candida species versus a standard antifungal agent.

Antimycobacterial Agents

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new therapeutic agents. nih.govtandfonline.com The indole scaffold has been identified as a promising starting point for the development of novel anti-tubercular drugs. nih.gov

Derivatives featuring a 1-benzyl-indole core have shown favorable in vitro activity. nih.gov Specific compounds, such as 1-(1-benzyl-2-methyl-5-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)-1H-indol-3-yl)ethanone and its carboxylate analogs, have been developed through bioisosteric replacement strategies. nih.gov One derivative, (1-(1-Benzyl-5-((1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-methyl-1H-indol-3-yl)ethanone), demonstrated a notable inhibitory concentration of 6.79 μM. nih.gov

Furthermore, patent literature describes benzyl (B1604629) amine-containing heterocyclic compounds as potent agents against mycobacterial infections, including Mtb and Mycobacterium avium complex (MAC). google.com These compounds are considered effective against drug-resistant strains, highlighting their potential importance in future treatment regimens. google.com Research into 1-substituted indole-3-carboxaldehyde (B46971) thiosemicarbazones has also pointed to their potential as antimycobacterial agents. nih.gov

Antineoplastic Investigations of this compound Congeners

The indole framework is a prominent feature in many compounds with anticancer properties. nih.govmdpi.com The this compound scaffold has been utilized to create congeners with significant cytotoxic effects against various human cancer cell lines.

Cytotoxic Effects on Cancer Cell Lines

Derivatives of 1-benzyl-indole have been synthesized and evaluated for their ability to inhibit the growth of and kill cancer cells. In one study, a series of substituted (Z)-2-amino-5-(1-benzyl-1H-indol-3-yl)methylene-1-methyl-1H-imidazol-4(5H)-ones were tested against a panel of 60 human tumor cell lines. nih.gov

Two compounds, 3e and 3f, emerged as molecules of interest. nih.gov Compound 3f, in particular, showed potent growth inhibitory properties (GI₅₀) against the majority of the cancer cell lines, with values often in the low micromolar range (1.46–2.93 μM). nih.gov It was effective against leukemia, melanoma, and breast cancer cell lines. nih.gov This compound also demonstrated significant cytotoxicity, with lethal concentration (LC₅₀) values below 10 μM for 30% of the cell lines tested. nih.gov Compound 3e was also an effective inhibitor of cell growth, though generally less cytotoxic than 3f. nih.gov In other research, novel indole derivatives have demonstrated excellent anticancer activity against cervical cancer (HeLa) cells, with IC₅₀ values approaching that of the standard drug cisplatin. researchgate.net

Table 3: Growth Inhibitory Activity (GI₅₀ in µM) of Compound 3f Against Selected Cancer Cell Lines

| Cancer Type | Cell Line | GI₅₀ (µM) | Reference |

| Leukemia | K-562 | 1.87 | nih.gov |

| SR | 1.46 | nih.gov | |

| Melanoma | MALME-3M | 2.93 | nih.gov |

| SK-MEL-5 | 2.50 | nih.gov | |

| Breast Cancer | MCF7 | 2.54 | nih.gov |

| T-47D | 2.51 | nih.gov |

This table presents the 50% growth inhibition (GI₅₀) values for a lead compound against various human cancer cell lines, indicating its potent antiproliferative effects.

Mechanisms of Action in Cancer Therapy

The anticancer effects of indole-based compounds are often attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest. mdpi.comrjonco.com While the precise mechanisms for all 1-benzyl-indole derivatives are still under investigation, related compounds offer insight into potential pathways.

The cytotoxic activity observed in studies, defined by GI₅₀ (growth inhibition) and LC₅₀ (lethal concentration) values, indicates that these compounds interfere with cell proliferation and can trigger cell death. nih.gov Mechanistic studies of other anticancer indole derivatives show they can induce apoptosis by activating key proteins like caspases and modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. mdpi.com For instance, some indole derivatives have been shown to induce the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. rsc.org

Additionally, these compounds can halt the cancer cell cycle at various phases, such as G0/G1 or G2/M, preventing the cells from dividing and proliferating. mdpi.comrjonco.com Some indole alkaloids have been found to exert their effects by inhibiting critical signaling pathways involved in cell growth, such as the EGFR-MEK-ERK pathway. mdpi.com In one study of related indole-5-yl derivatives, the anticancer action was mediated by the induction of the orphan nuclear receptor Nur77, which plays a role in apoptosis. rsc.org These established mechanisms for indole-based compounds suggest that this compound congeners likely operate through similar pathways to exert their cytotoxic effects on cancer cells. nih.govmdpi.comrsc.org

Modulation of Neurological Pathways by this compound Analogs

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds that interact with the central nervous system. Analogs of this compound have been investigated for their ability to modulate various neurological pathways, demonstrating activities ranging from the inhibition of neurotransmitter reuptake to direct interactions with their receptors. These activities underscore the potential of this chemical class in the development of treatments for a variety of neurological and psychiatric conditions.

Monoamine Reuptake Inhibition and Related Mechanisms

The monoamine transporters for serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) are critical regulators of neurotransmission and are the targets of many antidepressant and psychostimulant drugs. nih.gov Indole-based structures have been explored for their potential as monoamine reuptake inhibitors.

A notable series of monoamine reuptake inhibitors based on an indole scaffold are the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols. drugbank.comnih.gov Through synthesis and chiral resolution, the (2R,3S)-isomer of this class was identified as a potent norepinephrine reuptake inhibitor with a half-maximal inhibitory concentration (IC₅₀) of 28 nM. drugbank.comnih.gov This compound demonstrated excellent selectivity against the dopamine transporter and a 13-fold selectivity over the serotonin transporter. drugbank.comnih.gov

Further structure-activity relationship (SAR) studies on this series aimed to enhance potency for NET and selectivity over SERT by modifying both the phenyl group and the indole moiety. researchgate.netdrugbank.comnih.gov This research led to the discovery of a derivative, compound 20, which showed a significantly improved IC₅₀ value of 4 nM for the norepinephrine transporter and an 86-fold selectivity over the serotonin transporter. researchgate.netdrugbank.comnih.gov These findings highlight how modifications to the indole scaffold can produce potent and selective inhibitors of monoamine transporters, suggesting a promising avenue for the development of novel antidepressants. nih.gov

Ligand Interactions with Neurotransmitter Receptors

Beyond transporters, analogs of this compound have been shown to interact with a variety of neurotransmitter receptors, indicating their potential to modulate synaptic activity through multiple mechanisms.

Serotonin Receptors: Indolealkylamine derivatives exhibit significant affinity for serotonin (5-HT) receptor subtypes. acs.org Studies on 5-substituted indole derivatives, a class that includes the this compound scaffold, revealed approximately equal potency at both 5-HT1A and 5-HT2A receptors. acs.org The 5-HT2A receptor, in particular, is a key target for hallucinogenic agents and some antipsychotic drugs. acs.orgfishersci.fi Certain substituted indole compounds have also been found to bind to 5-HT1D/1B serotonin receptors. nih.gov

Glutamate (B1630785) Receptors: The glutamatergic system is another major target for indole-based compounds. Novel indole derivatives have been developed as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 2 (mGluR2). These modulators can potentiate the response of the receptor to glutamate, a mechanism that is being explored for the treatment of psychiatric disorders associated with glutamate dysfunction.

Nicotinic Acetylcholine (B1216132) Receptors (nAChR): Analogs featuring an indole core have been investigated as selective ligands for nicotinic acetylcholine receptors. One study identified an indole compound with a high affinity (Kᵢ = 2.4 nM) for the α4β2-nAChR subtype. Ligands selective for this receptor are under investigation for their potential in treating a range of neurological and psychiatric conditions.

Activity in Psychiatric and Cognitive Disorders

The modulation of neurological pathways by indole derivatives has translated into potential therapeutic applications for a wide spectrum of psychiatric and cognitive disorders.

Schizophrenia and Psychosis: The development of positive allosteric modulators for mGluR2 and mGlu5 receptors is a promising strategy for treating glutamatergic dysfunction in schizophrenia. By enhancing glutamate signaling, these compounds may offer a novel approach to managing the symptoms of psychosis.

Depression and Anxiety: The ability of indole analogs to act as monoamine reuptake inhibitors or as ligands for nAChRs points to their potential use as antidepressants and anxiolytics. nih.gov

Neurodegenerative Diseases: Ligands targeting nAChRs and mGluRs are being explored for conditions like Alzheimer's and Parkinson's disease. Additionally, some compounds related to the this compound structure are being studied for potential neuroprotective effects. researchgate.net

Pain and Migraine: Inhibitors of neuronal nitric oxide synthase (nNOS) based on a substituted indole framework are considered useful for treating migraine (with or without aura), neuropathic pain, and morphine-induced hyperalgesia. nih.gov

Enzyme Inhibition Studies

The this compound scaffold and its derivatives have been shown to be effective inhibitors of several key enzymes implicated in various disease states. This activity is a significant area of pharmacological exploration for this class of compounds.

Research has demonstrated that these indole derivatives can target a diverse range of enzymes, including tyrosinase, monoamine oxidase (MAO), aldose reductase, and various kinases. For instance, this compound itself has been noted for its potential as a tyrosinase inhibitor, which could impact melanin (B1238610) production. researchgate.net More complex derivatives, such as 1-benzyl-indole hybrid thiosemicarbazones, have been synthesized and shown to be competitive inhibitors of mushroom tyrosinase, with one derivative exhibiting an IC₅₀ value of 12.40 µM. drugbank.com

In the context of neurodegenerative diseases, indole-based compounds have been developed as inhibitors of monoamine oxidase B (MAO-B). One such analog, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, was identified as a novel, selective, and competitive inhibitor of human MAO-B. Furthermore, derivatives of 3-arylcoumarins containing an N-benzyl triazole moiety have demonstrated dual inhibition of both lipoxygenase and butyrylcholinesterase, enzymes relevant to inflammation and Alzheimer's disease, respectively.

Other enzymatic targets include aldose reductase, where the [5-(benzyloxy)-1H-indol-1-yl]acetic acid derivative showed inhibitory IC₅₀ values in the submicromolar range. Additionally, certain indole derivatives have been found to potently inhibit carbonic anhydrases. drugbank.com The broad inhibitory profile of this scaffold highlights its versatility and potential for developing targeted therapeutic agents.

| Enzyme Target | Compound/Analog Class | Inhibition Data (IC₅₀) | Source |

|---|---|---|---|

| Tyrosinase | 1-Benzyl-indole hybrid thiosemicarbazones | 12.40 ± 0.26 µM | drugbank.com |

| Monoamine Oxidase B (MAO-B) | N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | Identified as a selective, competitive inhibitor | |

| Aldose Reductase (Rat) | [5-(Benzyloxy)-1H-indol-1-yl]acetic acid | Submicromolar range | |

| Carbonic Anhydrase I (hCA I) | Thiazol-(2(3H)-ylideneamino)benzenesulfonamide derivatives | 77.38 nM (most active) | drugbank.com |

| Carbonic Anhydrase II (hCA II) | Thiazol-(2(3H)-ylideneamino)benzenesulfonamide derivatives | 62.79 nM (most active) | drugbank.com |

| Butyrylcholinesterase (BChE) | 3-Arylcoumarins with N-benzyl triazole | Demonstrated inhibitory activity | |

| Lipoxygenase (LOX) | 3-Arylcoumarins with N-benzyl triazole | Demonstrated inhibitory activity | |

| Nitric Oxide Synthase (nNOS) | 3,5-substituted indole compounds | Identified as selective inhibitors | nih.gov |

Other Therapeutic Explorations

Beyond the well-defined areas of neurological modulation and enzyme inhibition, derivatives of the this compound scaffold are being explored for a range of other therapeutic applications, most notably in oncology and infectious diseases.

Anticancer Activity: The indole core is a feature of many natural and synthetic anticancer agents. Analogs of this compound have shown promise in this area. For example, a series of substituted (Z)-2-amino-5-(1-benzyl-1H-indol-3-yl)methylene-1-methyl-1H-imidazol-4(5H)-ones, which are structurally related to the marine natural product aplysinopsin, were evaluated for their in-vitro cytotoxicity against a panel of 60 human tumor cell lines. One compound from this series demonstrated good growth inhibitory properties against most of the cancer cell lines and achieved lethal concentration (LC₅₀) values below 10 µM for 30% of the cell lines tested, marking it as a valuable lead for further optimization. In a different approach, 2-(ortho-substituted benzyl)-indole derivatives have been identified as potent agonists of the RORγ nuclear receptor, leading to antitumor efficacy in a mouse colorectal tumor model.

Antimicrobial Properties: The indole ring is a common motif in compounds exhibiting antimicrobial effects. researchgate.net Research into newly synthesized derivatives of 1H-indol-5-ylamine has confirmed this potential, with several compounds showing high antibacterial and antifungal activity. drugbank.com These findings suggest that the this compound scaffold could serve as a foundation for the development of new agents to combat various pathogens. researchgate.netdrugbank.com

Other Potential Applications: The therapeutic potential of this chemical family extends further. Studies on benzimidazole-indole derivatives have revealed antihypertensive properties, with one compound being identified as a particularly active agent. This same class of compounds has also been shown to possess anti-inflammatory activity.

Mechanistic Elucidation of Biological Action at the Molecular Level

Identification and Characterization of Molecular Targets

The biological effects of 1-benzyl-1H-indol-5-ylamine derivatives are rooted in their interactions with specific molecular targets. Research has identified several key proteins whose functions are modulated by these compounds.

Protein Kinases: A significant area of investigation has been the inhibition of protein kinases, which are crucial regulators of cellular processes. mdpi.com Derivatives of the 1-benzyl-1H-indole scaffold have been identified as inhibitors of several protein tyrosine kinases. google.comgoogle.com For instance, a derivative, (1-Benzyl-1H-indol-5-yl)-quinazolin-4-yl-amine, has been shown to inhibit the epidermal growth factor receptor (EGFR) and c-erbB-2, with IC50 values of 90 nM and >100 µM, respectively. idrblab.net Another study on 1-benzyl-5-bromoindolin-2-one derivatives identified potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Specifically, compounds 7c and 7d in the study demonstrated significant VEGFR-2 inhibition with IC50 values of 0.728 µM and 0.503 µM, respectively. mdpi.com

Signal Transducer and Activator of Transcription 3 (STAT3): The STAT3 protein, a transcription factor that is often overactive in cancer, has been identified as a direct target for derivatives of this compound. nih.gov A thesis described the design of STAT3 inhibitors where this compound was used as a key fragment to interact with the SH2 domain of STAT3, aiming to disrupt its dimerization and subsequent downstream signaling. kcl.ac.ukgoogle.com The inhibitor YY002, a small molecule, was found to selectively bind to the STAT3 SH2 domain, inhibiting its function. nih.gov

Tyrosinase: In the context of melanin (B1238610) production, derivatives of 1-benzyl-1H-indole have been synthesized and evaluated as tyrosinase inhibitors. A study on 1-benzyl-1H-indole-based thiosemicarbazones revealed that these compounds exhibit potent inhibitory activity against tyrosinase, with one derivative, 5k , showing an IC50 value of 12.40 ± 0.26 μM, which is more potent than the standard inhibitor, kojic acid. nih.gov

Nucleophosmin 1 (NPM1): A series of 1-benzyl-2-methyl-3-indolylmethylene barbituric acid and thiobarbituric acid analogues have been designed as inhibitors of Nucleophosmin 1 (NPM1), a protein implicated in tumorigenesis. Several of these compounds exhibited potent growth inhibitory effects in various cancer cell lines. nih.gov

Biochemical Assays for Ligand-Target Binding Kinetics and Thermodynamics

Biochemical assays have been instrumental in quantifying the interaction between this compound derivatives and their molecular targets. These assays provide critical data on the potency and affinity of these compounds.

In studies of kinase inhibition, the half-maximal inhibitory concentration (IC50) is a key parameter determined through biochemical assays. For the derivative (1-Benzyl-1H-indol-5-yl)-quinazolin-4-yl-amine, the IC50 value for EGFR inhibition was determined to be 90 nM. idrblab.net For the VEGFR-2 inhibitors 7c and 7d , the IC50 values were found to be 0.728 µM and 0.503 µM, respectively. mdpi.com

For the tyrosinase inhibiting 1-benzyl-1H-indole-based thiosemicarbazones, a range of IC50 values were reported. The most potent compound, 5k , had an IC50 of 12.40 ± 0.26 μM. Other active compounds in the series, 5q , 5f , 5d , and 5o , displayed IC50 values of 15.26 ± 0.30 μM, 15.28 ± 0.37 μM, 16.76 ± 0.38 μM, and 17.10 ± 0.28 μM, respectively. nih.gov

The following table summarizes the IC50 values for some derivatives:

| Compound/Derivative | Target | IC50 Value | Reference |

|---|---|---|---|

| (1-Benzyl-1H-indol-5-yl)-quinazolin-4-yl-amine | EGFR | 90 nM | idrblab.net |

| Derivative 7c | VEGFR-2 | 0.728 µM | mdpi.com |

| Derivative 7d | VEGFR-2 | 0.503 µM | mdpi.com |

| Derivative 5k | Tyrosinase | 12.40 ± 0.26 μM | nih.gov |

| Derivative 5q | Tyrosinase | 15.26 ± 0.30 μM | nih.gov |

Cellular Signaling Pathway Interrogation

The interaction of this compound derivatives with their molecular targets initiates a cascade of events that modulate cellular signaling pathways. Indole (B1671886) derivatives, in general, are known to interfere with several key pathways implicated in cancer. frontiersin.orgspringermedizin.de

Ras-Related Signaling Pathway: The Ras signaling pathway, which is frequently hyperactivated in cancers, is a key area of interest. Studies have shown that indole derivatives can interfere with this pathway, potentially by inhibiting enzymes like isoprenylcysteine carboxyl methyltransferase (Icmt) that are crucial for Ras protein function and localization. frontiersin.org

STAT3 Signaling Pathway: As direct inhibitors of STAT3, derivatives of this compound can block the phosphorylation and subsequent nuclear translocation of STAT3. This inhibition has been shown to suppress both Tyr705 and Ser727 phosphorylation of STAT3, which is critical for its full activation. nih.gov The consequence of this inhibition is the downregulation of STAT3 target genes involved in cell proliferation, survival, and angiogenesis. nih.gov

G Protein-Independent Signaling: Research on other indole derivatives has revealed the potential for these compounds to selectively interfere with specific arms of a receptor's signaling cascade. For example, certain indole derivatives related to indomethacin (B1671933) were found to inhibit arrestin translocation mediated by the prostaglandin (B15479496) D2 receptor CRTH2, without affecting the G protein-mediated signaling of the same receptor. nih.gov This highlights the potential for nuanced modulation of cellular signaling.

Gene Expression Profiling in Response to this compound Derivatives

Treatment of cells with STAT3 inhibitors typically leads to changes in the expression of genes regulated by this transcription factor. For instance, the inhibition of STAT3 by compounds like YY002 is expected to downregulate the expression of genes that promote cell cycle progression (e.g., Cyclin D1) and prevent apoptosis (e.g., Bcl-2, Bcl-xL). nih.govnih.gov A thesis on small molecule STAT3 inhibitors mentioned plans for RT-PCR experiments to assess changes in gene expression following treatment. kcl.ac.uk

General gene expression profiling of various compounds, including indole derivatives, is a common method to understand their mechanism of action. maayanlab.cloud For example, changes in the expression profiles of genes in pathways like the MEP pathway for monoterpene synthesis have been observed in plants treated with volatile indole compounds. mdpi.com While not directly related to the therapeutic action of this compound, it demonstrates the principle of how these compounds can alter gene expression.

Functional Assays for Modulated Biological Processes

The molecular interactions and pathway modulations of this compound derivatives translate into measurable effects on biological processes, which are often assessed using functional assays.

Anti-proliferative and Cytotoxic Activity: A primary functional outcome of the action of many this compound derivatives is the inhibition of cancer cell growth. This is typically measured using assays like the MTT assay. For example, a series of 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs were evaluated for their anti-proliferative activity against a panel of 60 human tumor cell lines. Compounds 3c , 3d , 3f , and 3g were identified as highly potent, with GI50 values in the low nanomolar range against ovarian, renal, and breast cancer cell lines. researchgate.net Another study on 1-benzyl-5-bromoindolin-2-one derivatives showed that compounds 7c and 7d had potent activity against the MCF-7 breast cancer cell line with IC50 values of 7.17 ± 0.94 and 2.93 ± 0.47 µM, respectively. mdpi.com

Apoptosis Induction: Inhibition of key survival pathways, such as the STAT3 pathway, is expected to lead to programmed cell death (apoptosis). Functional assays for apoptosis include measuring the activity of caspases (e.g., caspase-3 and caspase-9) and the levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. Treatment of bladder cancer organoids with STAT3 inhibitors TTI-101 and SH5-07 led to a significant increase in the apoptotic marker cleaved PARP. nih.gov The potent VEGFR-2 inhibitor 7d was also shown to induce apoptosis, as evidenced by increased levels of caspase-3 and caspase-9. mdpi.com

Antimycobacterial Activity: Beyond cancer, derivatives of this compound have been explored for other therapeutic applications. A library of ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates was synthesized and evaluated for antimycobacterial activity. Many of these compounds showed notable in vitro efficacy against Mycobacterium tuberculosis H37Rv strains, with the most active compound, 5e , having a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL. researchgate.net

The following table presents a summary of functional assay data for various derivatives:

| Compound/Derivative | Assay Type | Cell Line/Organism | Result | Reference |

|---|---|---|---|---|

| Analog 3d | Anti-proliferative (GI50) | OVCAR-5 (Ovarian) | 20 nM | researchgate.net |

| Analog 3d | Anti-proliferative (GI50) | MDA-MB-468 (Breast) | 40 nM | researchgate.net |

| Derivative 7c | Cytotoxicity (IC50) | MCF-7 (Breast) | 7.17 ± 0.94 µM | mdpi.com |

| Derivative 7d | Cytotoxicity (IC50) | MCF-7 (Breast) | 2.93 ± 0.47 µM | mdpi.com |

| Derivative 5e | Antimycobacterial (MIC) | M. tuberculosis H37Rv | 0.25 μg/mL | researchgate.net |

Computational and Theoretical Chemistry in 1 Benzyl 1h Indol 5 Ylamine Research

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme, providing a static snapshot of the interaction. iajpr.com This technique is instrumental in structure-based drug design, helping to elucidate how compounds like 1-Benzyl-1H-indol-5-ylamine and its analogs fit into the binding sites of target proteins. iajpr.comnih.gov

In research involving indole (B1671886) derivatives, molecular docking has been widely used to understand their interactions with various biological targets, such as monoamine oxidase (MAO), a key enzyme in neurotransmitter metabolism. researchgate.netsioc-journal.cn For instance, docking studies on indolylmethylamine derivatives with MAO-A revealed that interactions with specific amino acid residues, like Phe-208, are crucial for binding. nih.gov These simulations can identify key non-covalent interactions, including hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov The insights gained from docking studies, such as identifying the importance of substituents at the 5-position of the indole ring for MAO selectivity, are vital for guiding the design of more potent and selective inhibitors. nih.gov

Molecular Dynamics Simulations to Understand Conformational Changes

While molecular docking provides a static view, molecular dynamics (MD) simulations offer a dynamic perspective by simulating the movements of atoms in a ligand-protein complex over time. researchgate.netnih.gov This technique is crucial for assessing the stability of a binding pose predicted by docking and for understanding the conformational flexibility of both the ligand and the protein upon binding. researchgate.net

MD simulations have been used to validate the stability of docked indole derivatives within the active site of enzymes like MAO. researchgate.net These simulations can confirm if the initial interactions are maintained and can reveal how the protein structure might adapt to the presence of the ligand. nih.gov For example, MD simulations of docked indole derivatives in the MAO-B active site were used to monitor the distance between the ligand and the FAD cofactor, providing insights into the potential for covalent bond formation in irreversible inhibitors. nih.gov This dynamic analysis is essential for confirming the viability of a docked conformation and understanding the energetic and structural changes that govern the binding process. core.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com This computational tool is valuable for predicting the activity of unsynthesized molecules and for identifying the key molecular features that influence potency. nih.gov

Several QSAR studies have been performed on indole derivatives to predict their inhibitory activity against targets like MAO. researchgate.net In these studies, various molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated and correlated with biological data to build a predictive model. semanticscholar.org For example, a 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) on a series of indolylmethylamine MAO inhibitors produced a statistically significant model, indicating its predictive power. nih.gov Such models can generate contour maps that visualize regions where certain properties (like steric bulk or positive charge) would increase or decrease activity, providing a clear roadmap for designing more effective analogs. nih.govresearchgate.net

| QSAR Model Statistics (CoMFA) | Value | Description |

| q² (Cross-validated r²) | 0.725 | Indicates good internal model predictivity. researchgate.net |

| r² (Non-cross-validated r²) | 0.998 | Shows a high degree of correlation between predicted and observed activities for the training set. researchgate.net |

| r²_pred (External validation r²) | 0.670 | Demonstrates the model's ability to predict the activity of an external test set of compounds. researchgate.net |

| Table based on data from a 3D-QSAR study on 5-(1H-Indol-5-yl)-1,3,4-thiadiazol-2-amines as PIM-1 inhibitors, illustrating typical QSAR validation metrics. researchgate.net |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules from first principles. These calculations provide deep insights into a molecule's electronic structure, stability, and chemical reactivity. researchgate.netnih.gov

For indole derivatives, DFT calculations are used to determine parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govuni-greifswald.de The HOMO-LUMO energy gap is a critical indicator of a molecule's reactivity; a smaller gap often suggests higher reactivity. uni-greifswald.demdpi.com DFT can also generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across a molecule and highlight regions susceptible to electrophilic or nucleophilic attack. nih.gov This information is invaluable for understanding reaction mechanisms and for designing molecules with specific electronic profiles. rsc.orgresearchgate.net

In Silico Screening and Virtual Library Design for Novel this compound Analogs

In silico screening, or virtual screening, is a computational technique used to search large chemical libraries for molecules that are likely to bind to a specific biological target. mdpi.comfrontiersin.org This approach allows for the rapid and cost-effective identification of promising hit compounds from vast virtual collections, which can then be prioritized for synthesis and biological testing. acs.orgemerginginvestigators.org

The process often starts with a known active scaffold, like this compound, which is used to design a virtual library of analogs with diverse chemical modifications. emerginginvestigators.org This library is then screened against a protein target using methods like molecular docking. researcher.life For example, a virtual screening of a fragment library led to the discovery of an initial weak inhibitor of BACE1, which, through structure-guided optimization, resulted in potent nanomolar inhibitors. mdpi.com Similarly, machine learning-based virtual screening has been successfully used to identify novel inhibitors of indoleamine 2,3-dioxygenase (IDO) from compound libraries. rsc.org This powerful combination of library design and virtual screening accelerates the discovery of novel and potent bioactive molecules. researcher.life

Advanced Spectroscopic and Analytical Characterization for Research Purity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR: Proton NMR (¹H NMR) is instrumental in identifying the number and types of hydrogen atoms present in 1-Benzyl-1H-indol-5-ylamine. The spectrum would be expected to show distinct signals for the protons of the benzyl (B1604629) group and the indole (B1671886) ring system. For instance, the methylene (B1212753) protons of the benzyl group would likely appear as a singlet, while the aromatic protons of both the benzyl and indole rings would exhibit complex multiplets due to spin-spin coupling. The protons on the amine group may appear as a broad singlet.

¹³C NMR: Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments (e.g., aromatic, aliphatic, or attached to a heteroatom).

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between atoms. A COSY experiment would reveal correlations between coupled protons, helping to assign the complex splitting patterns observed in the ¹H NMR spectrum. emerypharma.comugm.ac.id An HSQC experiment correlates proton signals with the signals of the directly attached carbon atoms, providing definitive C-H bond correlations. arxiv.org For more complex structural details, such as the spatial proximity of non-bonded atoms, NOESY (Nuclear Overhauser Effect Spectroscopy) can be utilized, which is particularly useful for confirming the orientation of the benzyl group relative to the indole core.

Detailed analysis of the chemical shifts, coupling constants, and cross-peaks in these NMR spectra allows for the unambiguous assignment of all proton and carbon signals, thereby confirming the covalent structure of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. uni-saarland.de

For this compound, the molecular formula is C₁₅H₁₄N₂. smolecule.com The expected monoisotopic mass would be approximately 222.1157 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Electron ionization (EI) is a common ionization technique that can cause the molecule to fragment in a predictable manner. uni-saarland.de The resulting mass spectrum displays the molecular ion peak (M⁺) corresponding to the intact molecule, as well as several fragment ion peaks. The fragmentation pattern is a unique fingerprint of the compound and can be used for structural elucidation. whitman.edu Common fragmentation pathways for this compound might include the loss of the benzyl group or cleavage of the indole ring. whitman.edulibretexts.org

Table 1: Expected Mass Spectrometry Data for this compound

| Ion Type | Expected m/z | Information Provided |

| [M+H]⁺ | ~223.1235 | Molecular weight confirmation (in soft ionization techniques like ESI) |

| [M]⁺ | ~222.1157 | Molecular weight confirmation (in EI-MS) |

| Fragment Ions | Variable | Structural information based on fragmentation patterns |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. webassign.net The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

Key expected vibrational frequencies include:

N-H stretching: The amine group (-NH₂) would show characteristic stretching vibrations.

C-H stretching: Aromatic and aliphatic C-H stretching bands would be observed.

C=C stretching: Aromatic ring stretching vibrations from both the indole and benzyl moieties would be present.

C-N stretching: The stretching vibration of the carbon-nitrogen bonds would also be visible.

The presence and position of these absorption bands provide strong evidence for the presence of the amine and the aromatic indole and benzyl groups within the molecule.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3300-3500 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-3000 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-N | Stretching | 1250-1350 |

Chromatographic Techniques for Purity Assessment and Isolation (HPLC, LC-MS, GC-MS)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique to determine the purity of a compound. bldpharm.com By passing the sample through a column packed with a stationary phase, components are separated based on their differential interactions with the stationary and mobile phases. A pure sample of this compound would ideally show a single, sharp peak in the chromatogram. The area of this peak relative to any impurity peaks allows for quantitative purity assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of HPLC with the detection power of mass spectrometry. bldpharm.comresearchgate.net As the components elute from the HPLC column, they are introduced into the mass spectrometer, which provides molecular weight information for each separated peak. This allows for the confident identification of the main compound and the characterization of any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another valuable hyphenated technique, particularly for volatile and thermally stable compounds. mdpi.comrsc.org The sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. GC-MS provides both retention time data from the GC and mass spectral data, aiding in both purity assessment and identification. orientjchem.org

Table 3: Chromatographic Methods for the Analysis of this compound

| Technique | Principle | Application |

| HPLC | Differential partitioning between a mobile and stationary phase | Purity assessment |

| LC-MS | HPLC separation followed by mass spectrometric detection | Purity assessment and impurity identification |

| GC-MS | Gas-phase separation followed by mass spectrometric detection | Purity assessment and identification of volatile components |